molecular formula C9H9IO3 B1362562 Methyl 3-iodo-4-methoxybenzoate CAS No. 35387-93-0

Methyl 3-iodo-4-methoxybenzoate

Cat. No.: B1362562
CAS No.: 35387-93-0
M. Wt: 292.07 g/mol
InChI Key: GHNGBFHLUOJHKP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H9IO3 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

Methyl 3-iodo-4-methoxybenzoate is a chemical compound that primarily targets the h5-HT1D, h5-HT1D, and h5-HT1A receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

The interaction of this compound with its targets involves binding to these serotonin receptors. This binding affinity was determined using a [35S]GTP gamma S

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin signaling. Serotonin is a key neurotransmitter that regulates a wide range of physiological functions. By interacting with serotonin receptors, this compound can potentially influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with serotonin receptors. By binding to these receptors, it could potentially modulate serotonin signaling and influence a variety of physiological processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances might compete with this compound for binding to the serotonin receptors, potentially affecting its action .

Biochemical Analysis

Biochemical Properties

Methyl 3-iodo-4-methoxybenzoate plays a significant role in various biochemical reactions It is often used as a precursor in the synthesis of more complex moleculesFor instance, it can be used in the preparation of methyl 3-[3-(N,N-dimethylamino)prop-1-ynyl]-4-methoxybenzoate, which is a compound of interest in medicinal chemistry . The nature of these interactions typically involves the formation of covalent bonds between the iodine atom of this compound and the active sites of enzymes, leading to the modification of the enzyme’s activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, the compound may bind to receptors involved in the regulation of cell growth and differentiation, thereby modulating the activity of these pathways . Additionally, this compound can induce oxidative stress in cells, which can lead to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with the active sites. This inhibition can lead to changes in the metabolic pathways regulated by these enzymes . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the cell. The compound’s involvement in these pathways can lead to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, depending on its affinity for different transporters and binding proteins. This distribution can affect its localization and biological activity within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can significantly impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-methoxybenzoate can be synthesized through several methods. One common route involves the iodination of methyl 4-methoxybenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, biaryl compounds, and other derivatives that can be further utilized in organic synthesis .

Scientific Research Applications

Methyl 3-iodo-4-methoxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it a valuable intermediate in organic synthesis and various applications in scientific research .

Properties

IUPAC Name

methyl 3-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNGBFHLUOJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311852
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35387-93-0
Record name 35387-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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